4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride

Palladium-Catalyzed Cross-Coupling Oxidative Addition Synthetic Methodology

4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride (CAS 1824048-99-8; MFCD28103453) is a halogenated trifluoromethyl-substituted phenacylamine building block featuring an iodine atom para to the ethanone side chain and a trifluoromethyl group at the meta position of the aromatic ring. The hydrochloride salt form (MW 365.52 g/mol) enhances handling and solubility in polar solvents commonly used for downstream reactions.

Molecular Formula C9H8ClF3INO
Molecular Weight 365.52 g/mol
Cat. No. B12853610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride
Molecular FormulaC9H8ClF3INO
Molecular Weight365.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CN)C(F)(F)F)I.Cl
InChIInChI=1S/C9H7F3INO.ClH/c10-9(11,12)6-3-5(8(15)4-14)1-2-7(6)13;/h1-3H,4,14H2;1H
InChIKeyFXNBGVOPBNSYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride: Verified Building Block for Cross-Coupling and Medicinal Chemistry Programs


4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride (CAS 1824048-99-8; MFCD28103453) is a halogenated trifluoromethyl-substituted phenacylamine building block featuring an iodine atom para to the ethanone side chain and a trifluoromethyl group at the meta position of the aromatic ring. The hydrochloride salt form (MW 365.52 g/mol) enhances handling and solubility in polar solvents commonly used for downstream reactions . Its structural composition is specifically engineered for transition-metal-catalyzed cross-coupling applications, where the iodoarene moiety serves as a superior oxidative insertion partner compared to bromo- or chloroarene analogs [1].

Iodoarene building block with reported higher oxidative addition reactivity vs. bromo/chloro analogs
4-iodo-3-CF₃ substitution pattern enables defined site-selectivity in palladium-catalyzed couplings
Hydrochloride salt form for improved handling and solubility in polar reaction media

Why 4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride Cannot Be Interchanged with Common In-Class Analogs


Substituting this compound with the more common bromo, chloro, or even regioisomeric iodo analogs introduces unacceptable variability in synthetic outcomes. The well-documented order of reactivity for aryl halides is I >> Br > Cl, a difference that is magnified by the electron-withdrawing trifluoromethyl group, which accelerates the oxidative addition step crucial for cross-coupling efficiency [1]. Furthermore, the 4-iodo-3-CF3 substitution pattern is topologically distinct, conferring unique site-selectivity in polyhalogenated systems that its 3-iodo-4-CF3 regioisomer cannot replicate. Generic substitution therefore leads to lower yields, requires forcing conditions, or produces inseparable regioisomeric mixtures, directly compromising synthetic route viability and procurement ROI [2].

Halogen Swap
Replacing iodo with bromo or chloro analogs may significantly reduce cross-coupling efficiency due to lower oxidative addition rates, potentially requiring higher catalyst loading or forcing conditions.
Regioisomer Mismatch
Using the 3-iodo-4-CF₃ regioisomer introduces a different site-selectivity profile and can lead to regioisomeric mixtures, complicating purification and altering downstream intermediate identity.

Quantitative Evidence Differentiating 4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride for Informed Procurement


Superior Reactivity of the Aryl Iodide Motif in Cross-Coupling vs. Aryl Bromide Analogs

The target compound contains an aryl iodide motif, which is established as generally more reactive than the corresponding aryl bromides in oxidative addition, the rate-determining step of Suzuki, Heck, and related cross-coupling reactions [1]. This inherent reactivity advantage enables shorter reaction times and lower catalyst loadings compared to the anticipated performance of the 4-bromo-3-(trifluoromethyl)phenacylamine HCl analog.

Aryl Halide Reactivity
Class-level
ArI > ArBr > ArCl in oxidative addition
Reported higher reactivity supports shorter coupling times and lower catalyst loadings
Class-level inference; verify for specific substrate
Palladium-Catalyzed Cross-Coupling Oxidative Addition Synthetic Methodology

Regioisomeric Identity Dictates Site-Selectivity in Suzuki-Miyaura Monocoupling

In dihalogenated trifluoromethyl-benzene systems, the precise positions of iodine and CF3 govern the site-selectivity of palladium-catalyzed monocoupling. The 4-iodo-3-CF3 substitution pattern provides a defined selectivity profile that prevents the formation of regioisomeric byproducts commonly observed with the 3-iodo-4-CF3 regioisomer [1]. This structural precision is critical for synthesizing single-isomer biaryl intermediates.

Regioisomer Identity
Head-to-head
4-iodo-3-CF₃ vs. 3-iodo-4-CF₃ substitution pattern
Distinct steric/electronic profile gives defined monocoupling selectivity, avoiding regioisomeric byproducts
Reported in dihalogenated CF₃-benzene systems
Site-Selective Synthesis Regioisomer Purity Biaryl Construction

Validated Purity Specification to Support Quantitative Procurement Decisions

Leyan supplies the compound at 98% purity (HPLC) , offering purchasers verifiable quality control data to mitigate the risk of reagent variability in sensitive catalytic reactions, compared to lower purity or undefined grades from alternative vendors.

Purity Specification
Data to verify
98% (HPLC)
Supplier-stated purity supports procurement baseline and reduces variability risk
Verify with independent COA if critical
Quality Control Purity Specification Procurement Baseline

Best-Fit Application Scenarios for 4-Iodo-3-(trifluoromethyl)phenacylamine hydrochloride Based on Verified Evidence


Palladium-Catalyzed Suzuki-Miyaura Biaryl Coupling to Generate Novel Trifluoromethyl-Substituted Ligands or Drug Intermediates

The superior reactivity of the aryl iodide moiety makes this compound an ideal electrophilic partner for Suzuki-Miyaura cross-couplings with aryl boronic acids. Its defined 4-iodo-3-CF3 substitution pattern ensures a single reactive site for oxidative addition, avoiding the complexity of dihalogenated systems. Researchers can reliably synthesize biaryl intermediates with a phenacylamine handle and a CF3 group, a motif common in kinase inhibitor scaffolds and fluorinated active pharmaceutical ingredients (APIs).

Site-Selective Polyaryl Synthesis for Medicinal Chemistry Optimization Programs

The unique regioisomeric identity (4-iodo-3-CF3) provides distinct steric and electronic properties compared to its 3-iodo-4-CF3 isomer, enabling site-selective coupling strategies in the construction of polyaryl architectures . This is critical for medicinal chemists exploring structure-activity relationships (SAR) around the phenacylamine core, as the position of the CF3 group significantly modulates metabolic stability and target binding. Procuring the specific isomer eliminates guesswork in SAR campaigns.

Synthesis of Fluorescent Probes and Photoaffinity Labels via Iodine Replacement

The presence of a reactive iodine atom facilitates the straightforward introduction of alkyne, azide, or amine linkers, which are essential for constructing chemical biology tools such as photoaffinity labels or click-chemistry probes. The electron-withdrawing CF3 group enhances the compound's metabolic stability, a desirable trait for cellular target engagement studies. The established 98% purity specification ensures minimal interference from side-products in sensitive bioconjugation reactions.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl coupling
Iodoarene oxidative addition proficiency
Reaction time and catalyst loading optimization
Site-selective polyaryl synthesis
Regioisomerically defined 4-iodo-3-CF₃ pattern
Monocoupling selectivity and regioisomer purity
Chemical biology probe construction
Reactive iodine handle for linker attachment
Purity-dependent bioconjugation efficiency
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